molecular formula C16H16ClNO4S B2993000 methyl 2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)acetate CAS No. 418806-87-8

methyl 2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)acetate

Cat. No. B2993000
CAS RN: 418806-87-8
M. Wt: 353.82
InChI Key: DIXKPEWHUIRYOX-UHFFFAOYSA-N
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Description

Methyl 2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)acetate, also known as Methyl 2-(3-chloro-4-methylphenylsulfonylamino)acetate or Methyl 2-(3-chloro-N-(4-methylphenyl)sulfamoyl)anilinoacetate, is a chemical compound that has been the subject of scientific research for its potential applications in medicine and biochemistry.

Scientific Research Applications

Synthesis and Catalysis

Research highlights the development and application of sulfonated compounds in synthesis and catalysis. For example, Zábranský et al. (2018) discuss the synthesis of 1′-(diphenylphosphino)ferrocene-1-sulfonate anion, showcasing its role in coordination and catalytic reactions. This indicates the potential of sulfonated compounds, like methyl 2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)acetate, in facilitating complex organic transformations, potentially offering pathways to novel materials or pharmaceuticals (Zábranský, Císařová, & Štěpnička, 2018).

Environmental Studies

In the context of environmental science, Bergman & Wachtmeister (1978) explored the synthesis of methylthio- and methylsulfonyl-polychlorobiphenyls via nucleophilic aromatic substitution, highlighting the environmental relevance of such compounds. This suggests potential applications of methyl 2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)acetate in environmental monitoring and remediation, given its structural similarity to the compounds discussed (Bergman & Wachtmeister, 1978).

Herbicide Research

Research by Chaleff & Mauvais (1984) on acetolactate synthase as the action site of sulfonylurea herbicides in plants underlines the agricultural implications of sulfonylurea compounds. Although the study does not directly involve methyl 2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)acetate, it hints at the potential herbicidal or plant growth regulatory applications of related compounds (Chaleff & Mauvais, 1984).

Chemical Analysis and Separation Techniques

The work of Klaffenbach, Holland, & Lauren (1993) on the analysis of sulfonylurea herbicides by gas-liquid chromatography, through the formation of thermostable derivatives, provides insights into analytical chemistry applications. This research suggests that methyl 2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)acetate could be studied or utilized within analytical frameworks to understand its behavior, stability, or interactions in various environments (Klaffenbach, Holland, & Lauren, 1993).

properties

IUPAC Name

methyl 2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c1-12-6-8-15(9-7-12)23(20,21)18(11-16(19)22-2)14-5-3-4-13(17)10-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXKPEWHUIRYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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